molecular formula C8H7ClN2O B2511014 7-Amino-4-chloroisoindolin-1-one CAS No. 2098309-99-8

7-Amino-4-chloroisoindolin-1-one

Cat. No.: B2511014
CAS No.: 2098309-99-8
M. Wt: 182.61
InChI Key: OHIMSIPWYQQONK-UHFFFAOYSA-N
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Description

7-Amino-4-chloroisoindolin-1-one is a heterocyclic compound with the molecular formula C8H7ClN2O. It is a derivative of isoindolinone, characterized by the presence of an amino group at the 7th position and a chlorine atom at the 4th position on the isoindolinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-4-chloroisoindolin-1-one typically involves multicomponent reactions (MCRs). One common method is the Ugi-type reaction, which involves the reaction of isonitrile, amine, and methyl 2-formylbenzoate under acidic conditions. This reaction leads to the formation of an intermediate, which undergoes intramolecular amidation to yield the desired isoindolinone derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and intramolecular amidation can be scaled up for industrial applications, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

7-Amino-4-chloroisoindolin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindolinone derivatives, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

7-Amino-4-chloroisoindolin-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Isoindolin-1-one: The parent compound without the amino and chloro substitutions.

    4-Chloroisoindolin-1-one: Lacks the amino group at the 7th position.

    7-Aminoisoindolin-1-one: Lacks the chloro group at the 4th position.

Uniqueness

7-Amino-4-chloroisoindolin-1-one is unique due to the presence of both the amino and chloro groups, which confer distinct chemical reactivity and biological activity. This dual substitution enhances its potential as a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

7-amino-4-chloro-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIMSIPWYQQONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2C(=O)N1)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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